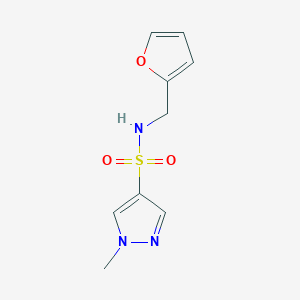

N-(2-furylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Vue d'ensemble

Description

N-(2-furylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide belongs to a class of compounds known for their diverse biological activities. The interest in this compound and its derivatives stems from their potential as therapeutic agents and their unique chemical properties which allow for various chemical transformations.

Synthesis Analysis

The synthesis of pyrazole sulfonamides, including derivatives similar to this compound, involves multiple steps that are carefully designed to introduce specific functional groups. Techniques such as Lewis base catalysis have been developed to synthesize highly substituted 4-sulfonyl-1H-pyrazoles, demonstrating the versatility and potential for structural diversification in this compound class (Zhu et al., 2013).

Molecular Structure Analysis

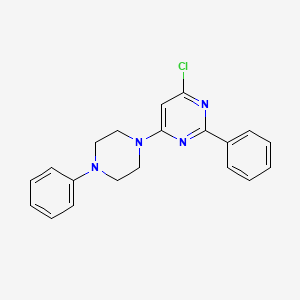

The molecular structure of pyrazole sulfonamides is characterized by the presence of a pyrazole ring sulfonamide group, which is crucial for their biological activity. Quantum mechanical calculations and spectroscopic investigations such as FT-IR, FT-Raman, and UV have been utilized to elucidate the structural parameters, vibrational frequencies, and molecular interactions of these compounds (Govindasamy & Gunasekaran, 2015).

Chemical Reactions and Properties

Pyrazole sulfonamides undergo various chemical reactions that are useful in synthetic chemistry, including coupling reactions, and have shown potential as intermediates in the synthesis of complex molecules. Their reactivity can be attributed to the functional groups present, allowing for selective synthesis strategies (Zhu et al., 2014).

Mécanisme D'action

Target of Action

N-(2-furylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as Furosemide, is a potent loop diuretic that acts on the kidneys . Its primary targets are the tubular reabsorption of sodium and chloride in the proximal and distal tubules, as well as in the thick ascending loop of Henle . These targets play a crucial role in regulating water and electrolyte balance in the body.

Mode of Action

Furosemide promotes diuresis by blocking the tubular reabsorption of sodium and chloride in the kidneys . This inhibition enhances the excretion of water from the body, leading to increased urine production and decreased fluid accumulation . The compound’s interaction with its targets results in changes in electrolyte levels and fluid balance, which can help treat conditions like hypertension and edema .

Biochemical Pathways

The biochemical pathways affected by Furosemide primarily involve electrolyte transport and balance. By inhibiting sodium and chloride reabsorption, Furosemide disrupts the normal electrolyte balance in the kidneys . This disruption leads to increased excretion of these electrolytes, along with water, in the urine . The downstream effects include reduced fluid accumulation in the body and decreased blood pressure .

Pharmacokinetics

On average, 70% of an oral dose of Furosemide is absorbed . The drug is 97.6% bound to plasma albumins . The half-life of Furosemide ranges from 0.33 to 1.17 hours in healthy subjects, and from 4.9 to 9.7 hours in patients with advanced renal failure . In uremic patients with liver cirrhosis, the elimination half-life is prolonged to more than 10 hours . These ADME properties impact the bioavailability of Furosemide, influencing its therapeutic effects.

Result of Action

The molecular and cellular effects of Furosemide’s action include increased urine production and decreased fluid accumulation in the body . At the cellular level, Furosemide inhibits the reabsorption of sodium and chloride ions in the kidney tubules . At the molecular level, this results in an increased concentration of these ions in the urine, leading to increased water excretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Furosemide. For instance, the drug’s diuretic effect is closely related to creatinine clearance: it has no effect in anuric cases, a moderate effect if creatinine clearance is lower than 10 ml/min, and a marked effect if creatinine clearance is higher than 10 ml/min . Additionally, factors such as diet, hydration status, and co-administration with other medications can also influence the drug’s action and efficacy .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c1-12-7-9(6-10-12)16(13,14)11-5-8-3-2-4-15-8/h2-4,6-7,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGXOBWYDBKWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(2,3-dimethylphenoxy)acetyl]propanohydrazide](/img/structure/B4654451.png)

![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one oxime](/img/structure/B4654459.png)

![2-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4654460.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B4654463.png)

![1-butyl-3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4654474.png)

![4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4654498.png)

![2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4654522.png)

![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4654533.png)

![2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B4654535.png)

![N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B4654547.png)